molecular formula C10H6N2O B1278128 3-formyl-1H-indole-6-carbonitrile CAS No. 83783-33-9

3-formyl-1H-indole-6-carbonitrile

Cat. No.: B1278128
CAS No.: 83783-33-9
M. Wt: 170.17 g/mol
InChI Key: KCNWLZZKKCXGOC-UHFFFAOYSA-N
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Description

3-Formyl-1H-indole-6-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a formyl group at the third position and a nitrile group at the sixth position of the indole ring. It is a versatile intermediate used in the synthesis of various biologically active molecules.

Scientific Research Applications

3-Formyl-1H-indole-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It is explored for its potential anticancer, antiviral, and antimicrobial properties.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

3-formyl-1H-indole-6-carbonitrile is classified as harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Mechanism of Action

Target of Action

3-Formyl-1H-indole-6-carbonitrile is a derivative of indole, a heterocyclic compound that is a key player in the synthesis of diverse heterocyclic frameworks . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Given the biological activities of indole derivatives, it can be inferred that this compound may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

One source suggests that the compound has high gastrointestinal absorption , which could impact its bioavailability.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels. The exact nature of these effects would depend on the compound’s specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, certain compounds need to be stored in specific conditions to maintain their stability . .

Biochemical Analysis

Biochemical Properties

3-formyl-1H-indole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with tryptophan dioxygenase, an enzyme involved in the catabolism of tryptophan. This interaction is crucial for the synthesis of potential anticancer immunomodulators . Additionally, this compound has been shown to interact with other enzymes involved in the synthesis of antifungal agents and antibacterial agents . These interactions highlight the compound’s versatility and potential in therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . It also affects the production of interleukin-22 in intestinal immune cells, which facilitates mucosal reactivity . These cellular effects underscore the compound’s potential in treating various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound acts as an inhibitor of tryptophan dioxygenase, thereby modulating the catabolism of tryptophan . This inhibition is crucial for its anticancer and immunomodulatory effects. Additionally, the compound’s interaction with other enzymes involved in the synthesis of antifungal and antibacterial agents further elucidates its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and immunomodulatory activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to acute toxicity, affecting the respiratory system and causing skin irritation . These dosage effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. One of the key pathways is the catabolism of tryptophan, where this compound acts as an inhibitor of tryptophan dioxygenase This interaction affects the metabolic flux and levels of metabolites, influencing the compound’s overall biological activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are crucial for the compound’s therapeutic effects, as they determine its bioavailability and efficacy. Understanding the transport and distribution mechanisms of this compound can aid in optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications These localization mechanisms are essential for the compound’s interaction with biomolecules and its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-1H-indole-6-carbonitrile typically involves the formylation of 1H-indole-6-carbonitrile. One common method is the Vilsmeier-Haack reaction, where 1H-indole-6-carbonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

  • 3-Formyl-1H-indole-5-carbonitrile
  • 3-Formyl-1H-indole-7-carbonitrile
  • 3-Formyl-1H-indole-4-carbonitrile

Comparison: While these compounds share the indole core structure with formyl and nitrile groups, their position on the indole ring can significantly influence their chemical reactivity and biological activity. 3-Formyl-1H-indole-6-carbonitrile is unique due to its specific substitution pattern, which may confer distinct properties in terms of stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

3-formyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNWLZZKKCXGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444285
Record name 3-formyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83783-33-9
Record name 3-formyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (0.389 mL) was added dropwise to a solution of oxalyl chloride (0.440 mL) in dry dichloromethane (5 mL) at 0° C. The resulting solution was stirred at 0° C. for 10 min. A solution of 1H-indole-6-carbonitrile (D12) (0.650 g) in dry dichloromethane (5 mL) was added to the reaction mixture. The reaction mixture was warmed to RT and stirred at that temperature for 45 min. The solvent was evaporated. THF (50 mL) was added, followed by addition of aqueous NaOH (2 M, 50 mL) and water (200 mL). The biphasic mixture was allowed to stand for 10 min. EtOAc (300 mL) and water (100 mL) was added. The organic fraction was separated and was dried over anhydrous magnesium sulfate. The dried solution was concentrated to afford 3-formyl-1H-indole-6-carbonitrile (D13) as a orange solid (604 mg). δH (DMSO-d6, 400 MHz): 7.59 (1H, dd), 8.05 (1H, d), 8.24 (1H, m), 8.56 (1H, s), 10.00 (1H, s), 12.62 (1H, br s). MS (ES): C10H6N2O requires 170; found 169.0 (M−H+).
Name
Quantity
0.389 mL
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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